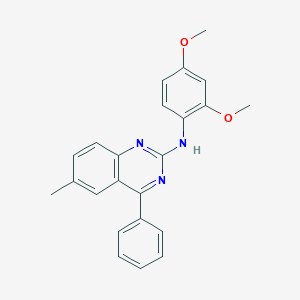

N-(2,4-二甲氧基苯基)-6-甲基-4-苯基喹唑啉-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine is a useful research compound. Its molecular formula is C23H21N3O2 and its molecular weight is 371.4g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌剂

N-(2,4-二甲氧基苯基)-6-甲基-4-苯基喹唑啉-2-胺衍生物的主要应用之一是作为抗菌剂。 研究表明,某些衍生物可以抑制细菌RNA聚合酶(RNAP),而RNAP是细菌RNA合成的关键酶 。这些化合物对革兰氏阳性菌(如金黄色葡萄球菌和肺炎链球菌)具有强效的抗菌活性。 最有希望的衍生物(称为化合物7b)对MRSA、VRSA、RRSA和MPRSP的临床分离株表现出显著的抗菌活性,最低抑菌浓度(MIC)值介于0.125至2μg/mL之间 .

癌症研究

在癌症研究领域,该化合物的衍生物因其抑制癌细胞生长的潜力而受到关注。 通过靶向特定的信号通路,这些衍生物可以干扰癌细胞的增殖,为开发新的抗癌药物提供途径.

增味化合物

有趣的是,一种称为N'-[(2,4-二甲氧基苯基)甲基]-N-(2-吡啶-2-基乙基)草酰胺的衍生物已被合成并研究其增味效果 。该化合物已被证明能显著增强鲜味、美味和咸味,使其成为在保持食物适口性的同时减少钠摄入量的潜在候选者。

抗炎应用

N-(2,4-二甲氧基苯基)-6-甲基-4-苯基喹唑啉-2-胺衍生物的抗炎作用也是研究的主题。 这些化合物可能会影响免疫细胞活性,为治疗炎症性疾病提供新的见解.

抗生素耐药性药物开发

鉴于抗生素耐药性感染的增加,该化合物的衍生物正在被研究作为开发新型抗菌药物的基础。 对新型抗生素的需求至关重要,这些衍生物为靶向细菌RNAP的药物提供了有希望的先导结构 .

分子对接研究

已经进行了分子对接研究,以了解这些衍生物如何与细菌RNAP相互作用。此类研究对于药物设计至关重要,因为它们揭示了化合物如何结合目标酶并抑制其功能。 这些信息对于优化衍生物以提高疗效和安全性至关重要 .

作用机制

Target of Action

The primary target of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine is the bacterial RNA polymerase (RNAP) . RNAP is involved in the synthesis of RNAs in bacteria and is an attractive drug target .

Mode of Action

The compound interacts with the switch region of the bacterial RNAP . The switch region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket . The interaction of the compound with these pockets inhibits the activity of RNAP, thereby affecting the synthesis of RNAs in bacteria .

Biochemical Pathways

The inhibition of RNAP disrupts the transcription process in bacteria, affecting the production of essential proteins and enzymes . This disruption can lead to the cessation of bacterial growth and eventually bacterial death .

Pharmacokinetics

Similar compounds have been shown to undergo a series of acetylation and glucuronidation, forming a metabolic product with unique pharmacologic properties .

Result of Action

The compound displays potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . It has been shown to inhibit bacterial growth and induce bacterial death .

生化分析

Biochemical Properties

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit bacterial RNA polymerase, which is crucial for the synthesis of RNA in bacteria . The interaction with RNA polymerase involves binding to the switch region of the enzyme, thereby inhibiting its activity and preventing bacterial gene transcription. Additionally, N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine has demonstrated cytotoxicity against certain cell lines, indicating its potential as an antimicrobial agent .

Cellular Effects

The effects of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. It influences cell signaling pathways by modulating the activity of protein kinases and phosphodiesterases, which are involved in cell growth and intracellular signaling. Furthermore, N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine affects gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting their activity. For instance, the compound’s interaction with bacterial RNA polymerase involves binding to the switch region, which disrupts the enzyme’s function and inhibits RNA synthesis . Additionally, N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine modulates the activity of protein kinases and phosphodiesterases, leading to changes in cell signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experimental use . Its effects on cellular function may change over time, with long-term exposure potentially leading to altered cellular responses. In vitro and in vivo studies have demonstrated that N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine can maintain its activity over extended periods, making it a valuable tool for biochemical research .

Dosage Effects in Animal Models

The effects of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting bacterial growth and inducing apoptosis in cancer cells . Higher doses may lead to toxic or adverse effects, including cytotoxicity and potential damage to healthy tissues . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit the activity of specific enzymes, such as protein kinases and phosphodiesterases, which play a role in metabolic regulation. Additionally, N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine affects metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization.

Transport and Distribution

The transport and distribution of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can accumulate in specific cellular compartments, influencing its localization and activity . The interaction with transporters and binding proteins affects the compound’s distribution, allowing it to reach its target sites and exert its biochemical effects.

Subcellular Localization

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

属性

IUPAC Name |

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c1-15-9-11-19-18(13-15)22(16-7-5-4-6-8-16)26-23(24-19)25-20-12-10-17(27-2)14-21(20)28-3/h4-14H,1-3H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYFKWAIEGTKHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=C(C=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381103.png)

![2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381105.png)

![4-Ethyl 2-methyl 3-methyl-5-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B381106.png)

![3-allyl-2-{[2-(1-[1,1'-biphenyl]-4-yl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381109.png)

![3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B381110.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B381111.png)

![Diethyl 3-methyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B381112.png)

![1-(2,5-Dimethylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B381114.png)

![1-[4-(2-Fluorophenyl)-1-piperazinyl]-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol](/img/structure/B381115.png)

![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B381118.png)

![1-(4-Chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B381119.png)

![1-(2-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B381121.png)

![1-(3,4-Dimethylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B381122.png)

![1-(4-Chloro-3,5-dimethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B381125.png)